

Deoxypheganomycin D and its Analogs: A Technical Guide to Structure-Activity Relationships

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Compound of Interest		
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Abstract

Deoxypheganomycin D is a peptide-based natural product identified as a specific and potent inhibitor of mycobacteria. Its unique structure and mode of action, targeting the cell envelope, make it an intriguing candidate for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the current knowledge on **Deoxypheganomycin D**, including its structure, biological activity, and known mechanism of action. Due to the limited availability of public research on specific analogs, this document also presents a generalized framework for investigating the structure-activity relationship (SAR) of **Deoxypheganomycin D**, drawing from established methodologies in antimicrobial peptide research. Detailed experimental protocols and conceptual visualizations are provided to guide future research in the exploration and optimization of this promising molecular scaffold.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action. **Deoxypheganomycin D**, a peptide antibiotic, presents a promising starting point for such endeavors. It exhibits bacteriostatic activity against Mycobacterium smegmatis and its mode of action is believed to involve the disruption of the mycobacterial cell membrane and cell wall



synthesis[1]. Understanding the relationship between the chemical structure of **Deoxypheganomycin D** and its biological activity is crucial for the design of more potent, selective, and pharmaceutically viable analogs. This guide aims to consolidate the known data on **Deoxypheganomycin D** and provide a roadmap for future SAR studies.

Chemical Structure and Properties of Deoxypheganomycin D

Deoxypheganomycin D is a complex peptide molecule with the chemical formula C30H47N9O11[2][3]. Its structure features a unique combination of amino acid residues, including a 3,5-dihydroxy-4-methylphenylglycine moiety.

Key Structural Features:

- Peptide Backbone: Composed of L-aspartic acid, L-lysine, 3-methyl-L-valine, and L-asparagine residues.
- Aromatic Moiety: A dihydroxyphenylglycine derivative which is likely crucial for its biological activity.
- Guanidino Group: The presence of a guanidino group contributes to the cationic nature of the molecule.
- Tert-butyl Group: A bulky tert-butyl group is present on the 3-methyl-L-valine residue.

A 2D representation of the chemical structure of **Deoxypheganomycin D** is provided below.



Deoxypheganomycin D Structure

[Chemical Structure of Deoxypheganomycin D]

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Figure 1: Chemical Structure of Deoxypheganomycin D.

Biological Activity and Mechanism of Action

Deoxypheganomycin D is a specific inhibitor of mycobacteria, with reported activity against Mycobacterium smegmatis ATCC 607. It exhibits a bacteriostatic effect at concentrations up to 7×10^{-5} M[1].

Quantitative Biological Data

While comprehensive SAR data for a series of analogs is not publicly available, the foundational study by Suzukake-Tsuchiya et al. (1988) provides key concentration-dependent effects of the parent compound[1].



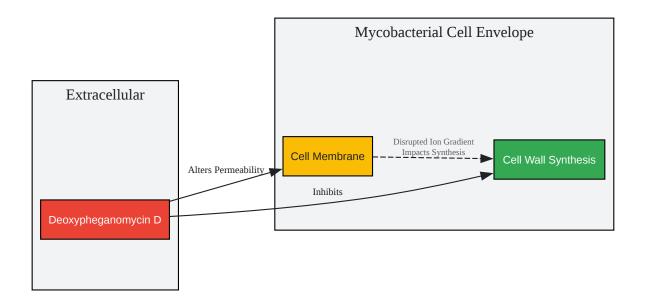
Compound	Target Organism	Assay	Concentrati on	Observed Effect	Reference
Deoxyphegan omycin D	Mycobacteriu m smegmatis ATCC 607	Growth Inhibition	7 x 10 ⁻⁵ M	Bacteriostatic	[1]
Deoxyphegan omycin D	Mycobacteriu m smegmatis ATCC 607	Macromolecu lar Synthesis	2.8 x 10 ⁻⁷ M	No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease in [14C]glycerol incorporation into cell wall (13% of control)	[1]
Deoxyphegan omycin D	Mycobacteriu m smegmatis ATCC 607	Solute Transport	7 x 10 ⁻⁶ M	Affects influx of leucine (but not thymidine) and efflux of thymidine (but not leucine)	[1]

Mechanism of Action

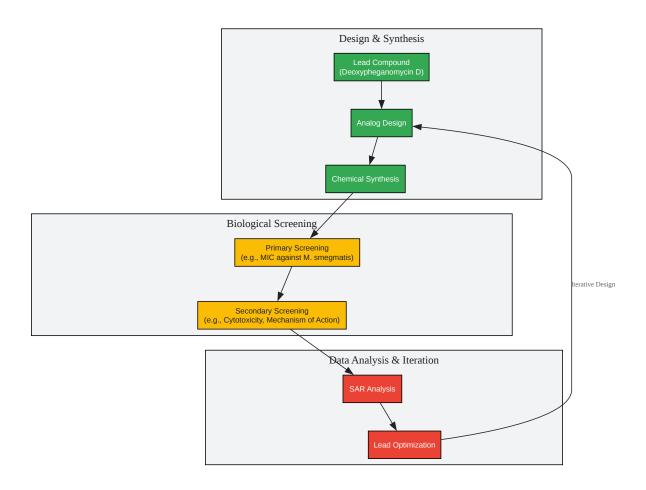
The available evidence suggests that **Deoxypheganomycin D**'s primary mode of action is the disruption of the mycobacterial cell envelope, encompassing both the cell membrane and cell wall synthesis[1]. This multi-faceted mechanism is a desirable trait for antibiotics as it can reduce the likelihood of resistance development.

The proposed mechanism of action is depicted in the following diagram:









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References

 1. Mode of action of deoxypheganomycin D on Mycobacterium smegmatis ATCC 607 -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Deoxypheganomycin D | C30H47N9O11 | CID 194311 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
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